[4-(2-BROMOBENZYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE
Overview
Description
[4-(2-BROMOBENZYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE is a complex organic compound that features a piperazine ring substituted with a bromobenzyl group and a nitro-pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-BROMOBENZYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE typically involves multiple steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Bromobenzyl Substitution: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 2-bromobenzyl chloride and piperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles could be employed.
Chemical Reactions Analysis
Types of Reactions
[4-(2-BROMOBENZYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Cyclization: The pyrazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Cyclization reactions can be facilitated by heating in the presence of a suitable catalyst.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Bromobenzyl Group: Formation of various substituted derivatives.
Cyclization Products: Formation of fused heterocyclic compounds.
Scientific Research Applications
[4-(2-BROMOBENZYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and functional groups.
Materials Science: Application in the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of [4-(2-BROMOBENZYL)PIPERAZINO]{4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHANONE involves interactions with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate specific signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Properties
IUPAC Name |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-[4-[(4-nitropyrazol-1-yl)methyl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5O3/c23-21-4-2-1-3-19(21)15-25-9-11-26(12-10-25)22(29)18-7-5-17(6-8-18)14-27-16-20(13-24-27)28(30)31/h1-8,13,16H,9-12,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIXAKYRAGGCNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=C(C=C3)CN4C=C(C=N4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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